1-(Boc-Aminomethyl)-3-azabicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Boc-Aminomethyl)-3-azabicyclo[310]hexane is a compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Boc-Aminomethyl)-3-azabicyclo[3.1.0]hexane typically involves the cyclization of appropriate precursors. One effective method involves the treatment of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium (n-BuLi), which promotes the cyclization to form the bicyclic structure . The reaction occurs via an open chain transition state based on intermolecular Br···Li coordination (SN2 process) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Boc-Aminomethyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with electrophiles to form substituted products.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex bicyclic structures.
Common Reagents and Conditions
n-Butyllithium (n-BuLi): Used for the initial cyclization reaction.
Electrophiles: Various electrophiles can be used to introduce different substituents into the bicyclic structure.
Major Products
The major products formed from these reactions include substituted pyrrolidines and piperidines, depending on the specific electrophiles used .
Wissenschaftliche Forschungsanwendungen
1-(Boc-Aminomethyl)-3-azabicyclo[3.1.0]hexane has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of bioactive molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex bicyclic compounds.
Material Science: The high ring strain and unique properties of the bicyclic structure make it useful in the development of new materials.
Wirkmechanismus
The mechanism of action of 1-(Boc-Aminomethyl)-3-azabicyclo[3.1.0]hexane involves its ability to undergo various chemical reactions due to the presence of the nitrogen atom and the strained bicyclic structure. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in medicinal chemistry, the compound may interact with biological targets through its functional groups and overall structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Azabicyclo[3.1.0]hexane: A similar compound without the Boc protecting group.
Bicyclo[3.1.0]hexane Silanes: Compounds with similar bicyclic structures but different functional groups.
Uniqueness
1-(Boc-Aminomethyl)-3-azabicyclo[3.1.0]hexane is unique due to the presence of the Boc protecting group, which provides additional stability and allows for selective reactions. This makes it a versatile intermediate in organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C11H20N2O2 |
---|---|
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
tert-butyl 2-amino-2-(3-azabicyclo[3.1.0]hexan-1-yl)acetate |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)8(12)11-4-7(11)5-13-6-11/h7-8,13H,4-6,12H2,1-3H3 |
InChI-Schlüssel |
UVPLWDGWYSYBTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(C12CC1CNC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.